4-Ethoxy-4-(ethylsulfanyl)-1,1-difluoro-2-(trifluoromethyl)but-1-ene
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Overview
Description
4-Ethoxy-4-(ethylsulfanyl)-1,1-difluoro-2-(trifluoromethyl)but-1-ene is an organic compound characterized by its unique structure, which includes ethoxy, ethylsulfanyl, difluoro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-4-(ethylsulfanyl)-1,1-difluoro-2-(trifluoromethyl)but-1-ene typically involves multiple steps, including the introduction of ethoxy and ethylsulfanyl groups, as well as the incorporation of difluoro and trifluoromethyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and batch processing. These methods ensure the efficient and cost-effective production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-4-(ethylsulfanyl)-1,1-difluoro-2-(trifluoromethyl)but-1-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-Ethoxy-4-(ethylsulfanyl)-1,1-difluoro-2-(trifluoromethyl)but-1-ene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the development of biologically active compounds, such as pharmaceuticals or agrochemicals.
Medicine: Research into its potential therapeutic effects, including its use as a precursor for drug development, is ongoing.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-Ethoxy-4-(ethylsulfanyl)-1,1-difluoro-2-(trifluoromethyl)but-1-ene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. Detailed studies on its mechanism of action are essential for understanding its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Ethoxy-4-(ethylsulfanyl)-1,1-difluoro-2-(trifluoromethyl)but-1-ene include:
- 4-Ethoxy-4-(methylsulfanyl)-1,1-difluoro-2-(trifluoromethyl)but-1-ene
- 4-Ethoxy-4-(ethylsulfanyl)-1,1-difluoro-2-(difluoromethyl)but-1-ene
- 4-Methoxy-4-(ethylsulfanyl)-1,1-difluoro-2-(trifluoromethyl)but-1-ene
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, as it can exhibit unique reactivity and interactions compared to its analogs.
Properties
CAS No. |
62378-61-4 |
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Molecular Formula |
C9H13F5OS |
Molecular Weight |
264.26 g/mol |
IUPAC Name |
4-ethoxy-4-ethylsulfanyl-1,1-difluoro-2-(trifluoromethyl)but-1-ene |
InChI |
InChI=1S/C9H13F5OS/c1-3-15-7(16-4-2)5-6(8(10)11)9(12,13)14/h7H,3-5H2,1-2H3 |
InChI Key |
IKIKMHPWVIQBKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=C(F)F)C(F)(F)F)SCC |
Origin of Product |
United States |
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